N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Overview
Description
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Degradation of Pharmaceuticals
A study reviewed the degradation of acetaminophen, a pharmaceutical compound, by advanced oxidation processes (AOPs), highlighting the significance of such processes in removing recalcitrant compounds from the environment. The study detailed the kinetics, mechanisms, and by-products of acetaminophen degradation, suggesting potential parallels in the environmental behavior and degradation pathways of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (Qutob et al., 2022).
Synthetic Methodologies
Research on the isomerization of N-allylic systems catalyzed by transition metal complexes offers insight into synthetic strategies that could be applicable to the compound . This review covers the selective syntheses of enamines, enamides, and azadienes, which are crucial for creating complex organic molecules, suggesting potential synthetic applications for this compound (Krompiec et al., 2008).
Antioxidant Activity Analysis
An extensive review on analytical methods for determining antioxidant activity provides a comprehensive overview of the mechanisms, applicability, advantages, and disadvantages of various tests. Given the structural features of this compound, which include potential reactive sites for oxidative processes, such methodologies could be relevant for assessing its antioxidant properties (Munteanu & Apetrei, 2021).
Catalytic Applications
The utility of metalloporphyrin catalysts in the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, provides a framework for exploring the reactivity and potential catalytic applications of this compound. Such compounds could serve as substrates or ligands in catalyzed transformations, pointing towards synthetic and pharmaceutical applications (Che et al., 2011).
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-3-nitro-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-18-17(20)13-6-9-16(15(11-13)19(21)22)23-14-7-4-12(2)5-8-14/h3-9,11H,1,10H2,2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPBCOFNSIREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NCC=C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195556 | |
Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-17-2 | |
Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303988-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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